Broad-Spectrum In Vitro Cytotoxicity Against a Multi-Lineage Cancer Panel
The compound belongs to a select subset of 8-substituted tetrahydroquinolines exhibiting the most potent in vitro cytotoxicity in its class. Within a broader investigation of quinoline derivatives, 2-methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline was one of four compounds that demonstrated an MTS50 range of 3.1–12.5 µg/mL across an extensive panel of 11 human cancer cell lines. This panel includes MDA231 (breast), T-47D (breast), Hs578t (breast), SaoS2 (bone), K562 (leukemia), SKHep1 (liver), Hep3B (liver), KYSE150 (esophageal), HKESC-3 (esophageal), HKESC-4 (esophageal), and MCF-7 (breast) [1]. This multi-lineage potency profile provides a broader activity baseline compared to other analogs like 8-hydroxy-2-quinolinecarbaldehyde, which showed a narrower active range (MTS50 of 12.5-25 µg/mL) against a more limited cell line set [2].
| Evidence Dimension | In vitro cytotoxicity across a panel of human cancer cell lines |
|---|---|
| Target Compound Data | MTS50 range of 3.1–12.5 µg/mL against an 11-cell-line panel (as part of a 4-compound cluster) |
| Comparator Or Baseline | 8-Hydroxy-2-quinolinecarbaldehyde: MTS50 range of 12.5–25 µg/mL against a narrower cell panel |
| Quantified Difference | The target compound's cluster achieves a lower boundary of 3.1 µg/mL, which is up to 8-fold more potent than the 25 µg/mL upper bound of the comparator. |
| Conditions | MTS assay; human carcinoma cell lines (MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1, Hep3B, KYSE150, HKESC-3, HKESC-4, MCF-7) [1] |
Why This Matters
For screening programs, this broader and more potent cytotoxicity suggests a superior starting point for lead optimization against multiple cancer types compared to compounds with single-cell-line activity.
- [1] Chan, S. H. (2013). Quinoline-type compounds: asymmetric catalytic reaction and their biological activities [Doctoral dissertation, Hong Kong Polytechnic University]. PolyU Electronic Theses. View Source
- [2] Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Med. Chem. Lett., 4(2), 170–174. View Source
